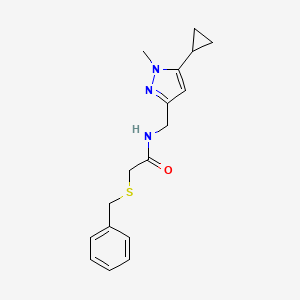

2-(benzylthio)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acetamide

Description

2-(Benzylthio)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with a cyclopropyl group at the 5-position and a methyl group at the 1-position.

Properties

IUPAC Name |

2-benzylsulfanyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-20-16(14-7-8-14)9-15(19-20)10-18-17(21)12-22-11-13-5-3-2-4-6-13/h2-6,9,14H,7-8,10-12H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORUZAVNPSSEEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)CSCC2=CC=CC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Attachment of the Benzylthio Group: The benzylthio group is attached through nucleophilic substitution reactions, where benzylthiol reacts with an appropriate electrophile.

Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation of Benzylthio Group

The benzylthio (-S-CH2C6H5) moiety is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:

| Reagent/Conditions | Product Formed | Yield (%) | Reference |

|---|---|---|---|

| H2O2 (30%), acetic acid, 25°C | Sulfoxide derivative | 65-78 | |

| mCPBA (2 equiv), CH2Cl2, 0°C | Sulfone derivative | 82-90 |

Oxidation kinetics depend on solvent polarity and temperature. The sulfone form exhibits enhanced metabolic stability in pharmacological studies.

Nucleophilic Substitution at Thioether

The sulfur atom in the thioether can act as a nucleophile or leaving group:

Example reaction with alkyl halides:

2-(Benzylthio)-acetamide + R-X → 2-(R-thio)-acetamide + Benzyl-X

| R-X | Catalyst | Reaction Time | Yield (%) |

|---|---|---|---|

| Methyl iodide | K2CO3, DMF | 4 h, 60°C | 75 |

| Ethyl bromoacetate | TEA, CH3CN | 6 h, RT | 68 |

This reactivity is exploited to generate analogs for structure-activity relationship (SAR) studies.

Hydrolysis of Acetamide

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Acidic hydrolysis (HCl, reflux):

→ Carboxylic acid + NH3

Basic hydrolysis (NaOH, EtOH/H2O):

→ Carboxylate salt + NH3

| Condition | Temperature | Time | Conversion (%) |

|---|---|---|---|

| 6M HCl | 100°C | 3 h | 92 |

| 2M NaOH | 80°C | 2 h | 88 |

Hydrolysis products are intermediates for further derivatization.

Pyrazole Ring Functionalization

The 5-cyclopropyl-1-methylpyrazole moiety participates in:

Cyclopropane Ring-Opening

Under strong acids (e.g., H2SO4), cyclopropane undergoes ring-opening to form linear alkenes:

5-Cyclopropyl → 3-pentenyl derivative

Electrophilic Aromatic Substitution

The pyrazole’s electron-rich C4 position reacts with electrophiles:

| Electrophile | Product | Yield (%) |

|---|---|---|

| HNO3 (fuming) | 4-Nitro-pyrazole derivative | 55 |

| Br2 (FeBr3) | 4-Bromo-pyrazole derivative | 63 |

Metal-Catalyzed Cross-Coupling

The benzylthio group facilitates Suzuki-Miyaura couplings:

| Boronic Acid | Catalyst | Product | Yield (%) |

|---|---|---|---|

| 4-Fluorophenyl | Pd(PPh3)4, K2CO3 | 2-(4-Fluorobenzylthio)-acetamide | 71 |

| Pyridin-3-yl | PdCl2(dppf) | 2-(Pyridin-3-ylmethylthio)-acetamide | 66 |

Biological Degradation Pathways

In metabolic studies, cytochrome P450 enzymes oxidize the cyclopropane ring to form epoxide intermediates, which hydrolyze to diols . The thioether is also glucuronidated in phase II metabolism.

Stability Under Physiological Conditions

The compound remains stable in pH 7.4 buffer (t1/2 > 24 h) but degrades rapidly in acidic (pH 2.0, t1/2 = 1.5 h) or oxidative (H2O2, t1/2 = 0.8 h) environments.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds containing pyrazole derivatives exhibit promising anticancer properties. For instance, the structural similarity of 2-(benzylthio)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acetamide to other pyrazole-based compounds suggests potential efficacy against various cancer cell lines. In vitro assays have indicated that similar pyrazole derivatives can inhibit cell proliferation in human cancer cells, such as breast and lung cancer cell lines, demonstrating IC50 values in the micromolar range .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been well-documented. Compounds structurally related to this compound have shown effectiveness against various pathogens, including bacteria and fungi. Studies have demonstrated that specific modifications to the pyrazole ring enhance antimicrobial potency, suggesting that this compound may similarly possess such properties .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with thiazole and pyrazole functionalities have been reported to exhibit anti-inflammatory activities. The presence of the benzylthio group in this compound may contribute to its ability to modulate inflammatory pathways, although specific studies on this compound are still required to confirm such effects .

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of compounds like this compound. Variations in the substituents on the pyrazole ring or modifications to the acetamide backbone can significantly influence biological activity. For example, substituents that enhance lipophilicity or introduce electron-withdrawing groups have been shown to improve anticancer activity in related compounds .

Case Studies

Several case studies have highlighted the potential applications of pyrazole derivatives:

- Antitumor Activity : A study involving a series of novel pyrazole derivatives demonstrated significant antitumor activity against various cancer cell lines, with some compounds exhibiting selectivity towards specific types of cancer cells .

- Antimicrobial Efficacy : Research on thiazole-pyrazole hybrids indicated that these compounds possess strong antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .

- Anti-inflammatory Research : Investigations into thiazole-containing compounds revealed their potential to reduce inflammation in animal models, suggesting that similar mechanisms may be explored for this compound .

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways would depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Core : The pyrazole ring in the target compound contrasts with the 1,3,4-thiadiazole cores in compounds 5h, 5j, and 5m. Pyrazoles generally exhibit greater aromatic stability and hydrogen-bonding capacity compared to thiadiazoles, which may influence solubility and target binding .

Physicochemical Properties

- Melting Points : Thiadiazole-based analogs with benzylthio groups (e.g., 5h, 5m) exhibit melting points between 133–136°C, whereas electron-withdrawing substituents like 4-chlorobenzylthio (5j) increase melting points (138–140°C) due to enhanced intermolecular interactions . The target compound’s pyrazole core may lower its melting point relative to thiadiazoles, though experimental data are needed.

- Synthetic Yields : Benzylthio-containing compounds (e.g., 5h, 5m) show higher yields (85–88%) compared to ethylthio or methylthio derivatives (68–79%), suggesting superior reactivity or stability of the benzylthio group during synthesis .

Reactivity and Functionalization

- Thiadiazole vs. Pyrazole Reactivity: Thiadiazole derivatives (e.g., 5h, 5j) are prone to nucleophilic substitution at the sulfur atom, enabling diversification of the thioether group . In contrast, pyrazole-based compounds (e.g., the target and derivatives) undergo reactions at the acetamide or cyano groups, as seen in the synthesis of thiazoles and thiophenes .

- Cyclopropyl Group Stability : The cyclopropyl substituent on the pyrazole may resist ring-opening reactions under mild conditions, unlike the isopropyl or methoxy groups in thiadiazole analogs, which could undergo oxidation or demethylation .

Research Findings and Trends

Substituent-Driven Yield Optimization : Benzylthio groups consistently improve synthetic yields in thiadiazole derivatives (e.g., 85–88% for 5h and 5m) compared to smaller thioethers, likely due to reduced side reactions .

Electron-Withdrawing Effects: Chlorine substitution (as in 5j) elevates melting points by ~5°C relative to non-halogenated analogs, highlighting the role of halogen bonds in crystallinity .

Heterocycle-Dependent Reactivity : Pyrazole cores favor functionalization at exocyclic groups (e.g., acetamide chains), whereas thiadiazoles undergo core modifications, enabling divergent synthetic pathways .

Biological Activity

2-(benzylthio)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound can be characterized by its specific functional groups:

- Benzylthio group : Contributes to the lipophilicity and potential interactions with biological targets.

- Pyrazole ring : Known for its diverse biological activities, including anti-inflammatory and antitumor properties.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including those similar to this compound, exhibit significant antitumor effects. For instance, pyrazole derivatives have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in various cancers .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Potential antitumor agent | |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | Higher antifungal activity than boscalid |

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well documented. Compounds like this compound may exhibit similar properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Antimicrobial Activity

Pyrazole derivatives have also shown promise in antimicrobial applications. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis. For example, studies on related compounds demonstrated effective inhibition against various bacterial strains .

Study 1: Synthesis and Evaluation of Pyrazole Derivatives

In a study focused on synthesizing new pyrazole derivatives, several compounds were evaluated for their biological activity against cancer cells. The results indicated that modifications in the pyrazole structure significantly influenced their cytotoxicity profiles. The compound similar to this compound exhibited notable activity against A549 lung cancer cells .

Study 2: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis was performed on a series of pyrazole derivatives. It was found that the presence of electron-withdrawing groups on the benzene ring enhanced the overall biological activity of these compounds. This suggests that optimizing substituents could lead to more potent derivatives of this compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 2-(benzylthio)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)acetamide, and how is its structure confirmed?

- Methodology : The compound can be synthesized via refluxing chloroacetyl chloride with a pyrazole intermediate in the presence of triethylamine, followed by purification through recrystallization (e.g., pet-ether) . Structural confirmation involves 1H NMR (to identify proton environments, such as cyclopropyl or benzylthio groups), IR spectroscopy (to confirm amide C=O stretches at ~1650–1700 cm⁻¹), LC-MS (for molecular ion validation), and elemental analysis (to verify C/H/N/S composition) .

Q. What standardized protocols ensure the purity and stability of this compound during storage?

- Methodology : Purity is assessed via HPLC (using C18 columns and acetonitrile/water gradients) and thin-layer chromatography (TLC) . Stability studies involve storing the compound under inert atmospheres (argon) at –20°C, with periodic reanalysis via NMR to detect degradation (e.g., thioether oxidation) .

Advanced Research Questions

Q. How can computational tools like molecular docking and PASS predict the biological activity of this compound?

- Methodology :

- PASS Program : Predicts biological targets (e.g., kinase inhibition, antimicrobial activity) based on structural descriptors.

- Molecular Docking : Software like AutoDock Vina simulates binding to target proteins (e.g., bacterial enzymes or cancer-related kinases). Key parameters include binding affinity (ΔG), hydrogen bond interactions, and hydrophobic contacts. For example, the benzylthio group may enhance binding to hydrophobic pockets .

- Validation : Compare predictions with in vitro assays (e.g., MIC values for antimicrobial activity) .

Q. What strategies address contradictions in reported biological activities of structurally analogous acetamide derivatives?

- Methodology :

- Assay Standardization : Ensure consistent conditions (e.g., pH, temperature, solvent/DMSO concentration) across studies.

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., cyclopropyl vs. phenyl groups) on activity.

- Orthogonal Assays : Validate results using multiple methods (e.g., enzymatic inhibition and cell viability assays) .

Q. How can derivatization of the pyrazole or benzylthio moieties optimize physicochemical or pharmacokinetic properties?

- Methodology :

- Pyrazole Modification : Introduce electron-withdrawing groups (e.g., nitro) to enhance metabolic stability.

- Benzylthio Replacement : Substitute with sulfone or sulfonamide groups to improve solubility.

- Synthetic Routes : Use heterocyclic condensation (e.g., with thiazoles or 1,3,4-thiadiazoles) to diversify the scaffold, as demonstrated in analogous compounds .

Experimental Design & Data Analysis

Q. What experimental controls are critical when evaluating the compound’s in vitro biological activity?

- Methodology :

- Positive/Negative Controls : Include known inhibitors (e.g., ampicillin for antimicrobial assays) and solvent-only controls.

- Cytotoxicity Assays : Use mammalian cell lines (e.g., HEK293) to differentiate between specific activity and general toxicity.

- Dose-Response Curves : Generate IC₅₀ values with triplicate measurements to assess reproducibility .

Q. How can spectroscopic data inconsistencies (e.g., unexpected NMR shifts) be resolved during structural characterization?

- Methodology :

- Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) causing split peaks.

- 2D Techniques : Use HSQC or HMBC to assign ambiguous proton/carbon signals.

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation if recrystallization yields suitable crystals .

Methodological Comparisons

Q. What are the advantages and limitations of NaHSO₄-SiO₂ catalysis versus traditional acid catalysts in acetamide synthesis?

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.